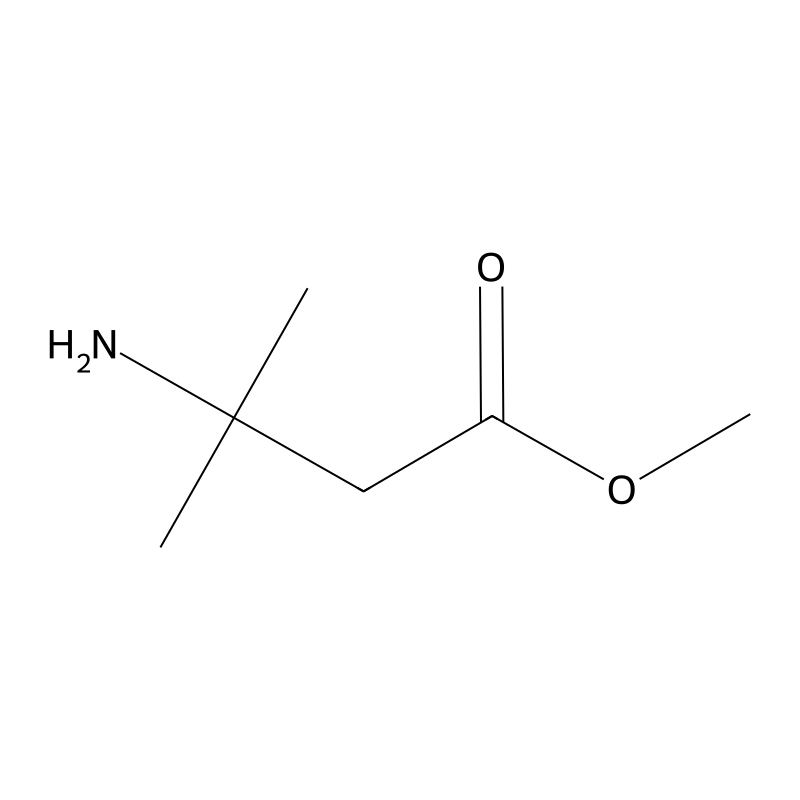

Methyl 3-amino-3-methylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-amino-3-methylbutanoate is an organic compound with the molecular formula CHNO. It features a methyl group attached to the nitrogen atom of an amino group, which is further connected to a branched butanoate chain. This compound is classified as an amino acid derivative and is notable for its potential applications in pharmaceuticals and biochemistry. Methyl 3-amino-3-methylbutanoate has garnered interest due to its structural properties and biological activities.

- Safety information on Methyl 3-amino-3-methylbutanoate is not readily available. As a general precaution, unknown organic compounds should be handled with care, following standard laboratory safety protocols.

- Oxidation: The amino group can be oxidized to form imines or amides, while the methyl group can be oxidized to yield carboxylic acids.

- Reduction: The carbonyl functionalities can be reduced to form alcohols.

- Substitution Reactions: The amino group can act as a nucleophile, engaging in substitution reactions with various electrophiles.

Common reagents for these reactions include:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

These reactions allow for the modification of the compound to create derivatives with varied properties and functionalities.

Methyl 3-amino-3-methylbutanoate exhibits notable biological activities. It has been studied for its potential roles in enzyme inhibition and modulation of metabolic pathways. Its mechanism of action may involve interactions with specific enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. Research indicates that it could serve as a valuable tool in biochemical assays and drug development.

The synthesis of methyl 3-amino-3-methylbutanoate typically involves the following methods:

- Nucleophilic Substitution: Methyl 3-aminocrotonate reacts with suitable alkyl halides under basic conditions. This reaction forms the desired product through nucleophilic attack by the amino group on the electrophilic carbon.

- Ammonolysis: Involves treating esters or other derivatives with ammonia or amines to introduce the amino group effectively.

These methods can be optimized for yield and purity, often employing continuous flow reactors for industrial-scale production.

Methyl 3-amino-3-methylbutanoate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Biochemistry: Used in studies involving enzyme interactions and metabolic pathways.

- Organic Synthesis: Acts as a building block for creating more complex organic molecules.

Its versatility makes it a valuable compound in both research and industrial applications.

Research into the interaction of methyl 3-amino-3-methylbutanoate with biological targets has revealed insights into its potential therapeutic effects. Studies indicate that it may interact with specific enzymes, potentially inhibiting their activity or altering their function. This interaction could have implications for drug design, particularly in developing inhibitors for metabolic enzymes or signaling pathways.

Several compounds share structural similarities with methyl 3-amino-3-methylbutanoate, including:

- Methyl 2-amino-3-hydroxy-3-methylbutanoate

- Ethyl 3-amino-3-methylbutanoate hydrochloride

- Methyl 4-amino-4-methylpentanoate

Comparison TableCompound Name Structural Features Unique Properties Methyl 3-amino-3-methylbutanoate Amino group attached to a branched butanoate Potential enzyme inhibitor Methyl 2-amino-3-hydroxy-3-methylbutanoate Hydroxy group addition Enhanced solubility and reactivity Ethyl 3-amino-3-methylbutanoate hydrochloride Ethyl instead of methyl Increased stability in aqueous solutions Methyl 4-amino-4-methylpentanoate Longer carbon chain Different metabolic pathways due to structural variation

Uniqueness

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-amino-3-methylbutanoate | Amino group attached to a branched butanoate | Potential enzyme inhibitor |

| Methyl 2-amino-3-hydroxy-3-methylbutanoate | Hydroxy group addition | Enhanced solubility and reactivity |

| Ethyl 3-amino-3-methylbutanoate hydrochloride | Ethyl instead of methyl | Increased stability in aqueous solutions |

| Methyl 4-amino-4-methylpentanoate | Longer carbon chain | Different metabolic pathways due to structural variation |

Methyl 3-amino-3-methylbutanoate is unique due to its specific substitution pattern that includes both a branched butanoic acid moiety and an amino group. This distinct structure imparts unique reactivity profiles, making it valuable for various synthetic and research applications compared to its analogs.

Through this detailed exploration of methyl 3-amino-3-methylbutanoate, its significance in chemical synthesis, biological activity, and potential applications becomes evident, highlighting its role as a versatile compound in both academic research and industrial settings.